2-Hydroxy-6-iodobenzoic acid 2-Hydroxy-6-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.: 89677-81-6
VCID: VC7925840
InChI: InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
SMILES: C1=CC(=C(C(=C1)I)C(=O)O)O
Molecular Formula: C7H5IO3
Molecular Weight: 264.02 g/mol

2-Hydroxy-6-iodobenzoic acid

CAS No.: 89677-81-6

Cat. No.: VC7925840

Molecular Formula: C7H5IO3

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-iodobenzoic acid - 89677-81-6

Specification

CAS No. 89677-81-6
Molecular Formula C7H5IO3
Molecular Weight 264.02 g/mol
IUPAC Name 2-hydroxy-6-iodobenzoic acid
Standard InChI InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Standard InChI Key KQINMSGNJAAGCQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)I)C(=O)O)O
Canonical SMILES C1=CC(=C(C(=C1)I)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hydroxy-6-iodobenzoic acid belongs to the iodobenzoic acid family, characterized by an iodine atom at position 6 and a hydroxyl group at position 2. The compound’s planar aromatic structure facilitates electronic interactions, such as resonance stabilization between the hydroxyl and carboxylic acid groups. The iodine atom introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
IUPAC Name2-hydroxy-6-iodobenzoic acid
Molecular FormulaC7H5IO3\text{C}_7\text{H}_5\text{IO}_3
CAS Number89677-81-6
InChI KeyKQINMSGNJAAGCQ-UHFFFAOYSA-N
Melting Point171–172°C

Synthesis and Manufacturing

Sandmeyer Reaction-Based Synthesis

The most widely reported synthesis involves a Sandmeyer reaction, where anthranilic acid (2-aminobenzoic acid) is diazotized and subsequently iodinated .

Procedure Overview:

  • Diazotization: Anthranilic acid is dissolved in hydrochloric acid and treated with sodium nitrite (NaNO2\text{NaNO}_2) at 0–5°C to form a diazonium salt.

  • Iodination: The diazonium salt is reacted with potassium iodide (KI\text{KI}), yielding 2-iodobenzoic acid.

  • Hydroxylation: Selective hydroxylation at position 2 is achieved via alkaline hydrolysis or direct substitution, though mechanistic details remain under investigation .

This method achieves a yield of 71% under optimized conditions, with crystallization from ethanol/water mixtures providing high-purity product .

Table 2: Synthesis Conditions and Outcomes

ParameterDetail
Starting MaterialAnthranilic acid
ReagentsNaNO2\text{NaNO}_2, KI\text{KI}, HCl
Temperature0–5°C (diazotization)
Yield71%
PurificationEthanol/water recrystallization

Physical and Chemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point of 171–172°C, indicative of moderate thermal stability . It is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). The iodine atom’s polarizability enhances solubility in halogenated solvents such as dichloromethane .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 3200–3500 cm1^{-1} (O-H stretch) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Aromatic protons appear as a multiplet at δ 7.2–8.1 ppm; the hydroxyl proton resonates at δ 10.5 ppm .

    • 13C NMR^{13}\text{C NMR}: The carboxylic carbon appears at δ 170 ppm, while the iodine-bearing carbon shows a deshielded signal at δ 95 ppm .

Reactivity and Functional Group Transformations

Electrophilic Substitution

The hydroxyl group directs electrophilic attacks to the para position (C-4), while the iodine atom’s steric effects moderate reactivity. Nitration and sulfonation proceed selectively at C-4, enabling precise functionalization .

Coupling Reactions

The iodine atom participates in Ullmann and Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures. For example, reaction with phenylboronic acid in the presence of a palladium catalyst yields 2-hydroxy-6-biphenylcarboxylic acid .

Equation 1:

2-Hydroxy-6-iodobenzoic acid+PhB(OH)2Pd catalyst2-Hydroxy-6-biphenylcarboxylic acid+Byproducts\text{2-Hydroxy-6-iodobenzoic acid} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Hydroxy-6-biphenylcarboxylic acid} + \text{Byproducts}

Future Research Directions

Biological Screening

Further exploration of its antimicrobial and anticancer potential is warranted, particularly against multidrug-resistant pathogens and solid tumors .

Advanced Materials

Investigating its role in coordination polymers and metal-organic frameworks (MOFs) could unlock applications in gas storage and catalysis .

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